Reynosin
Description
Natural Occurrence and Botanical Sources of Reynosin
This compound has been identified in a diverse range of plant species. The compound is often found alongside other sesquiterpenoids, such as santamarine (B1680768). ebi.ac.ukmdpi.com The distribution of this compound across different plant families highlights its significance as a secondary metabolite.
Isolation from Ambrosia confertiflora
This compound has been repeatedly isolated from the aerial parts of Ambrosia confertiflora, a plant belonging to the Asteraceae family. vulcanchem.comtandfonline.com Research studies have detailed the extraction of this compound from this plant, often as part of broader investigations into its chemical composition. scispace.com
In one study, the dichloromethanic extract of the aerial parts of A. confertiflora was subjected to chromatographic separation to isolate its constituent compounds. tandfonline.comchemfaces.com The process involved using silica (B1680970) gel column chromatography with a gradient solvent system, starting with n-hexane and progressively increasing the polarity with ethyl acetate (B1210297) and methanol (B129727). tandfonline.com This procedure yielded several fractions, from which this compound was identified and structurally elucidated using nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comresearchgate.net Along with this compound, other sesquiterpene lactones like santamarine were also isolated. tandfonline.com The presence and chemical profile of these compounds in Ambrosia species can sometimes vary depending on the collection site of the plant. tandfonline.com
Presence in Laurus nobilis
This compound is a known chemical constituent of Laurus nobilis (bay laurel), a member of the Lauraceae family. ebi.ac.ukmedchemexpress.commdpi.com It has been found in both the leaves and fruits of the plant. mdpi.com The leaves, in particular, are recognized as a source of various terpenoids, including this compound, costunolide (B1669451), and santamarine. mdpi.com
Investigations into the methanol extract of Laurus nobilis fruits have also confirmed the presence of this compound. medchemexpress.com The identification of this compound in this species is significant as L. nobilis is a widely used plant in culinary and traditional practices. mdpi.com
Identification in Saussurea lappa
The roots of Saussurea lappa, a perennial herb from the Asteraceae family, have been identified as a source of this compound. ebi.ac.uknih.gov This plant is used in traditional Korean medicine for various ailments. nih.gov
Phytochemical studies on the roots of S. lappa have led to the isolation and identification of numerous compounds, including a variety of sesquiterpenoids. cabidigitallibrary.orgnih.gov this compound was purified from the root extracts using various column chromatography techniques, such as those involving silica gel and Sephadex LH-20. nih.govnih.gov Its structure was confirmed through spectral data analysis. nih.gov In one study, a methanol extract of the rootstock of S. lappa yielded nine sesquiterpenoids, among which was this compound, identified through NMR and Mass spectroscopy. cabidigitallibrary.org
Isolation from Tsoongiodendron odorum and Manglietiastrum sinicum
This compound has been isolated from two species of the Magnoliaceae family, Tsoongiodendron odorum and Manglietiastrum sinicum. ncats.ionih.govbiocrick.com A phytochemical investigation of the ethanolic extracts of these two Chinese medicinal plants led to the isolation of twenty different compounds. nih.govresearchgate.net
Among the isolated compounds was this compound, identified as 1β-hydroxy-4(15),11(13)-eudesmadien-12,6α-olide. nih.govresearchgate.net The structural elucidation of the isolated compounds, including this compound, was primarily based on the analysis of their spectral data. nih.gov
Detection in Inula montana and Costus speciosus Smith
This compound has been reported to be present in the medicinal plants Inula montana and Costus speciosus Smith. cjnmcpu.com Inula montana, a member of the Asteraceae family, and Costus speciosus, belonging to the Costaceae family, are both recognized for their diverse phytochemical profiles. cjnmcpu.comdntb.gov.ua The detection of this compound in these species further extends its known botanical distribution. cjnmcpu.com
Occurrence in Artemisia scoparia
Artemisia scoparia, a plant from the Asteraceae family, has been identified as a source of this compound. researchgate.netnih.gov In studies investigating the phytochemicals of this plant, this compound and the related sesquiterpene lactone santamarine were isolated and analyzed for their properties. researchgate.netnih.gov The isolation from A. scoparia adds to the list of Artemisia species known to produce a variety of sesquiterpenoids. researchgate.netulb.ac.be
Botanical Sources of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Ambrosia confertiflora | Asteraceae | Aerial parts | tandfonline.com, tandfonline.com |
| Laurus nobilis | Lauraceae | Leaves, Fruits | medchemexpress.com, mdpi.com |
| Saussurea lappa | Asteraceae | Roots | nih.gov, cabidigitallibrary.org, nih.gov |
| Tsoongiodendron odorum | Magnoliaceae | Not specified | nih.gov |
| Manglietiastrum sinicum | Magnoliaceae | Not specified | nih.gov |
| Inula montana | Asteraceae | Not specified | cjnmcpu.com |
| Costus speciosus Smith | Costaceae | Not specified | cjnmcpu.com |
| Artemisia scoparia | Asteraceae | Not specified | researchgate.net, nih.gov |
Presence in Magnolia grandiflora
This compound has been identified as a constituent of Magnolia grandiflora, commonly known as the Southern Magnolia. nih.govebi.ac.ukebi.ac.uk Specifically, it has been isolated from the root bark of this plant. nih.gov The presence of this compound in Magnolia grandiflora is significant as this plant has a history of use in traditional medicine, and its chemical components are a subject of ongoing scientific investigation. tandfonline.com Research from 1978 detailed the isolation and characterization of this compound, along with other sesquiterpene lactones such as costunolide, parthenolide (B1678480), costunolide diepoxide, and santamarine, from this particular species. nih.govtandfonline.com
Classification of this compound within Sesquiterpene Lactones
This compound belongs to a large and diverse class of natural products known as sesquiterpene lactones. biosynth.comnih.gov More specifically, it is classified as a eudesmanolide, a subgroup of sesquiterpene lactones. nih.govhmdb.ca The structure of eudesmanolides is based on the eudesmane (B1671778) skeleton, which is a derivative of a 3,5a,9-trimethyl-naphtho[1,2-b]furan-2-one. hmdb.cafoodb.ca The defining feature of sesquiterpene lactones, including this compound, is a 15-carbon skeleton, which contributes to their biological activity. biosynth.com The chemical structure of this compound includes an α-methylene-γ-lactone function, a feature that allows it to engage in the alkylation of cellular nucleophiles. biosynth.com
Historical Overview of this compound Research and Discovery
The initial isolation and characterization of this compound were significant milestones in the field of natural product chemistry. A notable study published in 1978 was instrumental in identifying this compound from Magnolia grandiflora. nih.govtandfonline.com This research also successfully isolated other sesquiterpene lactones from the same plant, including costunolide and parthenolide from the leaves, and santamarine alongside this compound from the root bark. nih.gov Further research has explored the chemical properties and potential applications of this compound. For instance, studies have investigated its mycobactericidal activity, with this compound demonstrating effects against various strains of Mycobacterium tuberculosis. researchgate.nettandfonline.com
Structure
2D Structure
Properties
IUPAC Name |
(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12+,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUODICGDOIGB-PFFFPCNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)CC[C@H]2O)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28254-53-7 | |
| Record name | Reynosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28254-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reynosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028254537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REYNOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26569L9V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Chemical Derivatization Strategies of Reynosin
Methodologies for Reynosin Isolation from Natural Sources
This compound is primarily isolated from plants, notably those within the Asteraceae family. biosynth.comresearchgate.net Specific plant sources from which this compound has been isolated include Magnolia grandiflora L. and Laurus nobilis. nih.govebi.ac.uknih.gov It has also been reported in Ainsliaea uniflora and Artemisia anomala, among other organisms. nih.gov
The isolation of sesquiterpene lactones, including this compound, from plant material typically involves extraction using organic solvents. For instance, extraction of Tanacetum parthenium for sesquiterpene lactones can be achieved using polar organic solvents such as acetonitrile, methanol (B129727), ethanol, isopropanol, ether, ethyl acetate (B1210297), or acetone. Ethanol is often preferred due to its lower toxicity regarding residues in the final product. google.com The process may involve treating the plant tissue with the solvent, followed by purification steps like differential extraction. google.com
From Magnolia grandiflora L., this compound, along with other sesquiterpene lactones like costunolide (B1669451) and santamarine (B1680768), has been isolated from the root bark. ebi.ac.uknih.gov The isolation and characterization of these compounds from Magnolia grandiflora have been reported, involving techniques to separate and identify the different sesquiterpene lactones present. ebi.ac.uknih.gov Similarly, this compound has been isolated from the leaves of Laurus nobilis. chemfaces.com
Chromatographic procedures are commonly employed in the purification of this compound from crude plant extracts. For example, column chromatography, including normal silica (B1680970) gel and RP-18 column chromatography, has been used to isolate compounds from plant rhizomes. chemfaces.com High-speed counter-current chromatography (HSCCC) has also been reported as an efficient method for isolating and purifying sesquiterpene lactones from plants. bioline.org.br
Detailed research findings on isolation often involve the use of spectroscopic methods such as UV, IR, 1D and 2D NMR experiments, and HRESIMS data for structural elucidation and confirmation of the isolated compounds. chemfaces.com
Semisynthetic and Chemical Transformation Approaches for this compound and Analogs
Semisynthesis and chemical transformations are valuable strategies for obtaining this compound and its analogs, allowing for structural modifications to potentially enhance bioactivity or alter pharmacokinetic properties. researchgate.netresearchgate.net
Synthesis via Epoxidation and Reduction Reactions of Related Sesquiterpenes
This compound and santamarine, both eudesmanolides, can be obtained through the chemical transformation of germacranolide sesquiterpene lactones, such as costunolide. ebi.ac.uknih.govlsu.edu One reported method involves the action of m-chloroperbenzoic acid on costunolide, which yields santamarine and this compound as cyclized derivatives. ebi.ac.uknih.gov Epoxidation of costunolide can lead to various products, including parthenolide (B1678480) and the cyclization products santamarine and this compound. lsu.edu
Reduction reactions can also be applied to sesquiterpene lactones. For instance, reduction of santamarine yields 11,13-dihydrosantamarin, while reduction of this compound provides 11,13-dihydrothis compound. lsu.edu Microbial transformations using fungi like Aspergillus niger have also been shown to convert costunolide into dihydrocostunolide and eudesmanolide derivatives, including 11,13-dihydrosantamarine and 11,13-dihydrothis compound, through a sequence involving reduction, epoxidation, and cyclization. rsc.org
The synthesis of epoxy derivatives of sesquiterpene lactones has been explored, with epoxidation of compounds like dehydrocostus lactone using meta-chloroperbenzoic acid yielding various epoxy derivatives. mdpi.com The introduction of an epoxide ring into sesquiterpene lactones is known to potentially increase biological activity. researchgate.net
Derivatization for Modulating Bioactivity and Pharmacokinetic Profiles
Derivatization of this compound and related sesquiterpene lactones is a strategy employed to modulate their biological activity and pharmacokinetic profiles. researchgate.netresearchgate.netnih.gov This involves introducing new functional groups or modifying existing ones on the sesquiterpene lactone scaffold.
Synthesis of Acyl Derivatives with Aryl and Aliphatic Fragments
The synthesis of acyl derivatives of this compound with aryl and aliphatic fragments has been reported as a method to create semisynthetic analogs. researchgate.netresearchgate.netlookchem.com These modifications can influence properties such as lipophilicity, which plays a role in the compound's ability to cross cell membranes. researchgate.netnih.gov
Acylation reactions typically involve the reaction of the sesquiterpene lactone with acyl chlorides or other acyl donors. researchgate.netresearchgate.net For instance, ester derivatives of this compound with aryl and aliphatic fragments have been synthesized. researchgate.netresearchgate.net Biocatalytic methods using lipases, such as lipase (B570770) B from Candida antarctica (CAL-B), have also been explored for the selective O-acylation of sesquiterpene lactones, including those with primary alcohol groups, using aliphatic vinyl esters as acyl donors. chemrxiv.orgnih.gov This approach allows for the selective introduction of various ester chains. nih.gov
Research has investigated the effects of these acyl modifications on the bioactivity of the derivatives, including their cytotoxicity against cancer cell lines. researchgate.net Studies have shown that aryl derivatives of eudesmanolides can exhibit promising activity and selectivity. researchgate.netnih.gov
Mechanistic Elucidation of Reynosin S Biological Activities
Mycobactericidal Activity of Reynosin
This compound has demonstrated bactericidal activity against clinical strains of Mycobacterium tuberculosis (Mtb). ncats.ioresearchgate.netchemfaces.comnih.gov Studies have evaluated its efficacy using minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) assays. researchgate.netchemfaces.comnih.gov
Investigation of Molecular Targets in Mycobacterium tuberculosis
While this compound has shown activity against Mtb, specific molecular targets within the bacterium are still under investigation. Sesquiterpene lactones, in general, have been proposed as potential structural templates for the development of new anti-mycobacterial compounds, suggesting that their mechanism of action might involve targeting essential mycobacterial processes. tandfonline.com Further research, including molecular docking studies with potential target enzymes, is needed to fully elucidate the precise molecular interactions. tandfonline.com
Cellular Pathways Impacted by this compound in Mycobacterial Inhibition
The exact cellular pathways in Mtb impacted by this compound are not yet fully detailed in the available literature. However, studies on other potential anti-mycobacterial agents and the mechanisms of Mtb persistence provide context for possible avenues of investigation. For instance, research using CRISPR interference in Mtb has identified that essential genes involved in cell wall synthesis and central cellular functions are vulnerable and their inhibition can have bactericidal consequences. biorxiv.orgnih.gov Additionally, Mtb is known to inhibit host cellular pathways, such as the Niemann-Pick Type C pathway, to achieve intracellular persistence, suggesting that compounds disrupting such interactions could have anti-mycobacterial effects. nih.gov Given that this compound is a sesquiterpene lactone with an α-methylene-γ-lactone group, a feature previously linked to anti-mycobacterial activity in other compounds, its mechanism might involve interference with vital cellular processes or structures in Mtb, potentially through alkylation, as discussed in its cytotoxic mechanisms. biosynth.comtandfonline.comtandfonline.com
Table 1. Minimal Inhibitory and Bactericidal Concentrations of this compound against M. tuberculosis Strains
| Mtb Strain | MIC (μg/mL) | MBC (μg/mL) |
| H37Rv | 64 | 128 |
| 104-2010 | 64 | 128 |
| 63-2009 | 128 | Not Reported |
| 366-2009 | 128 | 128 |
| 430-2010 | 128 | Not Reported |
*Data compiled from search results researchgate.netchemfaces.comnih.gov.
Antineoplastic and Cytotoxic Mechanisms of this compound
This compound has also demonstrated antineoplastic and cytotoxic effects against various cancer cell lines. biosynth.commdpi.com Its mechanisms in this context appear to involve the regulation of cell proliferation, induction of apoptosis, and interaction with cellular nucleophiles. biosynth.commdpi.com
Regulation of Cancer Cell Proliferation and Induction of Apoptosis
Studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis. biosynth.commdpi.com Apoptosis, or programmed cell death, is a critical process in controlling cancer development and is a common target for anticancer drugs. univ-ghardaia.dznih.govmdpi.com While the specific pathways modulated by this compound to induce apoptosis require further detailed investigation, the induction of apoptosis is a key mechanism by which cytotoxic compounds exert their effects on cancer cells. nih.govnih.gov
Alkylation of Cellular Nucleophiles, Specifically Thiol Groups
A proposed mechanism for this compound's cytotoxic effects involves the alkylation of cellular nucleophiles, particularly thiol groups. biosynth.comkcl.ac.uk This activity is attributed to the presence of the α-methylene-γ-lactone function in its structure. biosynth.com Thiols are sulfur-containing functional groups found in various biomolecules, including proteins, and play crucial roles in cellular processes. libretexts.orgias.ac.in Alkylation of these thiol groups can disrupt the function of essential proteins and enzymes, leading to cellular dysfunction and death. nih.govnih.gov This mechanism is considered a key contributor to the cytotoxic properties of compounds containing this structural feature. biosynth.com
Impact on Tumor Cell Lines
This compound has been evaluated for its cytotoxic impact on various tumor cell lines. biosynth.commdpi.com While specific data for a wide range of cell lines were not extensively detailed in the search results, its general cytotoxic properties indicate its potential relevance in oncology research. biosynth.com The observed effects on cancer cell proliferation and apoptosis, mediated in part by the alkylation of cellular nucleophiles, underscore its potential as a compound of interest for further investigation into its effects on specific tumor types and their underlying mechanisms of sensitivity or resistance. biosynth.commdpi.commdpi.comcuni.czmdpi.commdpi.comamegroups.org
Hepatoprotective Mechanisms of this compound
This compound has demonstrated protective effects against liver injury, particularly in models induced by toxins like thioacetamide (B46855) (TAA). nih.govchemfaces.comtandfonline.comtandfonline.com TAA is known to induce hepatotoxicity, leading to oxidative stress, inflammation, and apoptosis of hepatocytes, eventually progressing to fibrosis and cirrhosis. frontiersin.orgmdpi.com this compound's hepatoprotective actions involve the modulation of apoptosis-regulatory proteins and the inhibition of DNA damage. nih.govchemfaces.comresearchgate.net
Modulation of Apoptosis Regulatory Proteins (e.g., Bcl-2, Bcl-XL, Bax)
Apoptosis, or programmed cell death, is a critical process in liver injury. The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family plays a significant role in regulating this process. nih.gov Research indicates that this compound treatment influences the expression levels of these proteins. Studies using primary rat hepatocytes and an in vivo mouse model of TAA-induced liver injury have shown that this compound treatment leads to an increase in the levels of anti-apoptotic Bcl-2 and Bcl-XL mRNA. nih.govchemfaces.comresearchgate.net Concurrently, a decrease in the levels of pro-apoptotic Bax mRNA was observed following this compound administration. nih.govchemfaces.comresearchgate.net This modulation of the Bcl-2 family proteins by this compound contributes to the inhibition of TAA-induced apoptosis in hepatocytes. nih.govchemfaces.comresearchgate.net
Inhibition of Thioacetamide-Induced Hepatocellular DNA Damage
Thioacetamide-induced liver injury is characterized by hepatocellular DNA damage, a key event leading to cell dysfunction and death. nih.govchemfaces.comfrontiersin.org Studies have shown that this compound treatment significantly inhibits TAA-induced hepatocellular DNA damage in primary rat hepatocytes. nih.govchemfaces.comresearchgate.net This protective effect on DNA integrity is a crucial aspect of this compound's hepatoprotective mechanism.
Neuroprotective and Anti-neuroinflammatory Mechanisms of this compound
Neuroinflammation is a significant contributor to the pathogenesis of neurodegenerative diseases (NDDs). cjnmcpu.comnih.govfrontiersin.orgmdpi.com this compound has exhibited neuroprotective effects by mitigating microglial inflammation, suggesting its potential as a therapeutic agent for NDDs. cjnmcpu.comnih.gov Its mechanisms in this context involve the regulation of proteins associated with neurodegenerative diseases and the inhibition of inflammasome activation. cjnmcpu.comnih.gov
Regulation of Neurodegenerative Disease-Associated Proteins (e.g., E6-Associated Protein, α-Synuclein)
Aggregation of α-synuclein is a major factor in neuronal loss in Parkinson's disease (PD) and other synucleinopathies. nih.govmdpi.com E6-associated protein (E6-AP), an E3 ubiquitin protein ligase, is known to promote the degradation of α-synuclein. nih.govresearchgate.netnih.gov Research investigating this compound's effects in models of PD has shown that this compound treatment leads to the reciprocal up-regulation of E6-associated protein expression and down-regulation of the over-expression of α-synuclein protein. nih.govchemfaces.com This was observed in both dopamine-treated SH-SY5Y cells (an in vitro model) and 6-hydroxydopamine-lesioned rats (an in vivo model of PD). nih.gov These findings suggest that this compound's protective effect against neuronal cell death in these models may be attributed to its influence on the balance between E6-AP and α-synuclein. nih.gov
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response in the central nervous system, contributing to neuroinflammation in NDDs. cjnmcpu.comcjnmcpu.comnih.govfrontiersin.orgmdpi.combohrium.com Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their active forms. cjnmcpu.comcjnmcpu.comnih.govfrontiersin.org this compound has been shown to suppress NLRP3 inflammasome activation. cjnmcpu.comcjnmcpu.comnih.govnais.net.cnbohrium.com
Downregulation of NLRP3 and Caspase-1 Transcription and Expression
Further analysis of this compound's effect on the NLRP3 inflammasome indicates that it inhibits this pathway by reducing the transcription and expression of key components. cjnmcpu.comcjnmcpu.comnih.govnais.net.cn Studies in LPS-treated BV-2 microglial cells (an in vitro model of neuroinflammation) and LPS-activated mice have demonstrated that this compound notably downregulates the transcriptional levels of both NLRP3 and caspase-1. cjnmcpu.comcjnmcpu.comnih.gov This transcriptional suppression is accompanied by a reduction in NLRP3 protein expression and decreased caspase-1 self-cleavage, which is necessary for its activation. cjnmcpu.comcjnmcpu.comnih.gov These findings highlight this compound's capacity to mitigate microglial inflammation by inhibiting the NLRP3 inflammasome through the downregulation of NLRP3 and caspase-1 at both the mRNA and protein levels. cjnmcpu.comcjnmcpu.comnih.gov
Inhibition of Apoptosis-Associated Speck-Like Protein Containing a CARD (ASC) Oligomerization and Caspase-1 Self-Cleavage
Studies have shown that this compound effectively inhibits the activation of the NLRP3 inflammasome. wikipedia.orgnih.gov A key step in NLRP3 inflammasome activation is the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC). wikipedia.orgpatrinum.ch This oligomerization facilitates the recruitment and activation of pro-Caspase-1, leading to its self-cleavage into active Caspase-1. wikipedia.orguniprot.orguniprot.org
Research in LPS-treated BV-2 microglial cells and mice demonstrated that this compound significantly decreased the number of ASC specks, indicating an inhibition of ASC oligomerization. wikipedia.org Furthermore, this compound was found to suppress Caspase-1 self-cleavage, reducing the levels of mature Caspase-1. wikipedia.orgnih.gov These findings suggest that this compound disrupts the assembly and activation of the NLRP3 inflammasome by targeting ASC oligomerization and subsequent Caspase-1 processing. wikipedia.orgnih.gov
Table 1: Effects of this compound on ASC Oligomerization and Caspase-1 Cleavage
| Target | Effect of LPS Treatment (vs Control) | Effect of this compound Treatment (vs LPS) | Model System | Source |
| ASC Oligomerization | Increased speck formation | Decreased speck formation | BV-2 cells, Mice | wikipedia.org |
| Caspase-1 Self-Cleavage | Increased mature Caspase-1 levels | Decreased mature Caspase-1 levels | BV-2 cells, Mice | wikipedia.orgnih.gov |
Modulation of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) Oxidase Activity
This compound has been shown to curtail the activation of NADPH oxidase, a crucial enzyme involved in the generation of reactive oxygen species (ROS). wikipedia.orgnih.govfishersci.cafishersci.ca NADPH oxidase is a multi-component enzyme system that assembles upon cell activation. frontiersin.orgnih.gov
Reduction of NADP+ and NADPH Levels
Activation of NADPH oxidase involves the utilization of NADPH as a substrate, leading to changes in the cellular balance of NADP+ and NADPH. wikipedia.orgwikipedia.org Studies investigating the effects of this compound on LPS-stimulated BV-2 cells and the cortex tissues of LPS-treated mice revealed a significant reduction in the levels of both NADP+ and NADPH following this compound treatment. wikipedia.orgfrontiersin.orgmdpi.com This reduction in substrate levels is indicative of suppressed NADPH oxidase activity. wikipedia.org
Table 2: Effects of this compound on Intracellular NADP+ and NADPH Levels
| Target | Effect of LPS Treatment (vs Control) | Effect of this compound Treatment (vs LPS) | Model System | Source |
| Intracellular NADP+ | Elevated levels | Reduced levels | BV-2 cells, Mice | wikipedia.orgfrontiersin.orgmdpi.com |
| Intracellular NADPH | Elevated levels | Reduced levels | BV-2 cells, Mice | wikipedia.orgfrontiersin.orgmdpi.com |
Downregulation of gp91phox mRNA and Protein Expression
Table 3: Effects of this compound on gp91phox Expression
| Target | Effect of LPS Treatment (vs Control) | Effect of this compound Treatment (vs LPS) | Model System | Source |
| gp91phox mRNA Expression | Upregulated | Downregulated | BV-2 cells, Mice | wikipedia.orgfrontiersin.orgmdpi.com |
| gp91phox Protein Expression | Upregulated | Downregulated | BV-2 cells, Mice | wikipedia.orgfrontiersin.orgmdpi.com |
Suppression of p47phox Expression and Translocation
Another crucial cytosolic subunit of the NADPH oxidase complex is p47phox. frontiersin.orgnih.govnih.gov Upon activation, p47phox translocates to the cell membrane to assemble with membrane-bound subunits like gp91phox, a step essential for full enzyme activity. frontiersin.orgnih.govnih.gov this compound has been shown to suppress the expression of p47phox and inhibit its translocation to the membrane in LPS-stimulated BV-2 cells and in the cortex of LPS-treated mice. wikipedia.orgfrontiersin.orgmdpi.com By interfering with p47phox expression and its movement to the membrane, this compound effectively disrupts the assembly and activation of the NADPH oxidase complex. wikipedia.org
Table 4: Effects of this compound on p47phox
| Target | Effect of LPS Treatment (vs Control) | Effect of this compound Treatment (vs LPS) | Model System | Source |
| p47phox Expression | Upregulated | Suppressed | BV-2 cells, Mice | wikipedia.orgfrontiersin.orgmdpi.com |
| p47phox Translocation | Increased membrane translocation | Reduced membrane translocation | BV-2 cells, Mice | wikipedia.orgfrontiersin.orgmdpi.com |
Effects on Dopamine-Induced Neuronal Toxicity
This compound has demonstrated a protective effect against neuronal toxicity induced by dopamine. citeab.comfishersci.cawikidata.orguni.luguidetopharmacology.org Studies using in vitro models, such as dopamine-treated human neuroblastoma SH-SY5Y cells, have shown that this compound significantly protects against cell death. citeab.comfishersci.cauni.lu This neuroprotective effect was also observed in in vivo models of Parkinson's disease, specifically in 6-hydroxydopamine-lesioned rats, where this compound protected against the loss of tyrosine hydroxylase-positive cells. citeab.comfishersci.cauni.lu The protective effect against dopamine-induced neuronal cell death may be associated with the reciprocal up-regulation of E6-associated protein and down-regulation of α-synuclein protein expression. citeab.comfishersci.cawikidata.org
Attenuation of Microglial Inflammation Markers (e.g., CD11b, IL-1β, IL-18)
This compound effectively reduces microglial inflammation. wikipedia.orgnih.govfishersci.ca Microglial activation is characterized by the upregulation of specific markers, including CD11b. wikipedia.orgnih.govresearchgate.netaltmeyers.orgnovusbio.com Furthermore, activated microglia release pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18). wikipedia.orgnih.govuniprot.orgresearchgate.netresearchgate.netuniprot.orgelabscience.comuniprot.org
In LPS-stimulated BV-2 cells and mice, this compound treatment led to a decrease in CD11b expression, indicating reduced microglial activation. wikipedia.orgnih.govresearchgate.net this compound also significantly lowered the mRNA and protein levels of IL-1β and IL-18 in these models. wikipedia.orgnih.govresearchgate.net The suppression of these key inflammatory markers underscores this compound's capacity to mitigate the microglial inflammatory response. wikipedia.orgnih.gov
Table 5: Effects of this compound on Microglial Inflammation Markers
| Target | Effect of LPS Treatment (vs Control) | Effect of this compound Treatment (vs LPS) | Model System | Source |
| CD11b Expression | Upregulated | Decreased | BV-2 cells, Mice | wikipedia.orgnih.govresearchgate.net |
| IL-1β mRNA Levels | Elevated | Lowered | BV-2 cells, Mice | wikipedia.orgnih.govresearchgate.net |
| IL-1β Protein Levels | Elevated | Lowered | BV-2 cells, Mice | wikipedia.orgnih.govresearchgate.net |
| IL-18 mRNA Levels | Elevated | Lowered | BV-2 cells, Mice | wikipedia.orgnih.govresearchgate.net |
| IL-18 Protein Levels | Elevated | Lowered | BV-2 cells, Mice | wikipedia.orgnih.govresearchgate.net |
Anti-inflammatory Mechanisms of this compound
This compound demonstrates anti-inflammatory effects through several pathways, including the suppression of pro-inflammatory cytokine release, modulation of key signaling pathways, and inhibition of inflammatory mediators.
Research indicates that this compound effectively reduces the production and release of pro-inflammatory cytokines. Studies using LPS-stimulated BV-2 microglial cells and mice showed that this compound significantly decreased the levels of interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) mRNA and protein. cjnmcpu.comcjnmcpu.com The observed level of inhibition was comparable to that achieved with MINO treatment in in vitro studies. cjnmcpu.com
| Cytokine | Effect of this compound Treatment (in vitro, LPS-stimulated BV-2 cells) | Reference |
| IL-1β | Decreased mRNA and protein levels | cjnmcpu.comcjnmcpu.com |
| IL-18 | Decreased mRNA and protein levels | cjnmcpu.comcjnmcpu.com |
| TNF-α | Attenuated production (in LPS-stimulated RAW264.7 cells) | sci-hub.se |
| IL-6 | Attenuated production (in LPS-stimulated RAW264.7 cells) | sci-hub.se |
| IL-10 | Decreased production (in LPS-stimulated RAW264.7 cells) | sci-hub.se |
In LPS-stimulated RAW264.7 cells, this compound also significantly reduced the production of TNF-α, IL-1β, and IL-6 in a dose-dependent manner. sci-hub.se Interestingly, IL-10, an anti-inflammatory cytokine, also decreased in this compound-treated groups in this study, suggesting that the inhibition of pro-inflammatory cytokines was not mediated by an upregulation of IL-10. sci-hub.se
This compound influences key signaling pathways involved in inflammation, including the COX-2 and NF-κB pathways. Studies have shown that this compound can significantly reduce the expression of COX-2 protein induced by LPS. sci-hub.se The NF-κB pathway plays a critical role in the inflammatory response by regulating the expression of inflammatory cytokines, as well as enzymes like iNOS and COX-2. sci-hub.senih.gov Research suggests that some sesquiterpene lactones, including this compound, can inhibit the transcription factor NF-κB. sci-hub.se
This compound has been shown to inhibit the induction of Chemokine (C-X-C motif) Ligand 1 (CINC-1). This compound exhibits a dose-dependent inhibition on CINC-1 induction in LPS-stimulated NRK-52E cells, with a 50% inhibitory effect observed at a concentration of approximately 1 µM. chemfaces.com
This compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator produced by macrophages. In LPS-stimulated RAW264.7 cells, this compound significantly reduced NO production. sci-hub.se This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO synthesis in inflammatory conditions. sci-hub.se
Inhibition of Chemokine (C-X-C motif) Ligand 1 (CINC-1) Induction
Antioxidant and Anti-Oxidative Stress Mechanisms of this compound
This compound also exhibits antioxidant properties and mitigates oxidative stress through various mechanisms.
A significant mechanism by which this compound exerts its antioxidant effects is through the suppression of reactive oxygen species (ROS) production. Studies in LPS-stimulated BV-2 cells demonstrated that this compound attenuated the over-accumulation of ROS, including superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂). cjnmcpu.com This suppression is achieved by inhibiting the over-activation of NADPH oxidase, a critical enzyme involved in ROS generation. cjnmcpu.comcjnmcpu.com Evidence for this includes decreased gp91phox protein expression and prevention of p47phox membrane translocation, both indicative of reduced NADPH oxidase activity. cjnmcpu.com Furthermore, cells treated with this compound showed reduced levels of NADP⁺ and NADPH, further supporting the inhibition of NADPH oxidase. cjnmcpu.com
| ROS Type | Effect of this compound Treatment (in vitro, LPS-stimulated BV-2 cells) | Reference |
| Intracellular ROS | Significant suppression | cjnmcpu.com |
| Superoxide Anion | Significant suppression | cjnmcpu.com |
| Hydrogen Peroxide | Significant suppression | cjnmcpu.com |
The inhibition of NADPH oxidase-mediated ROS production by this compound is considered a key factor in its ability to mitigate microglial inflammation. cjnmcpu.com
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., p38, JNK, ERK)
Studies suggest that this compound's anti-adipogenic effects may involve the suppression of MAPK phosphorylation. nih.govsciprofiles.com MAPK signaling pathways, including p38, JNK (c-Jun N-terminal kinase), and ERK (Extracellular signal-regulated kinases), play crucial roles in cellular processes such as differentiation, proliferation, and inflammation. Research on Oxybaphus himalaicus extract, which contains this compound, indicated that it inhibited the activation (phosphorylation) of p-JNK, p-ERK, and p-p38 in macrophages stimulated with lipopolysaccharide (LPS). mdpi.com This suggests that this compound may contribute to the anti-inflammatory effects of the extract by modulating these key signaling molecules. mdpi.com
Anti-adipogenic Mechanisms of this compound
This compound has demonstrated significant anti-adipogenic potential, affecting multiple stages of adipocyte development and lipid accumulation. nih.govsciprofiles.com
Inhibition of Adipogenic Differentiation in Preadipocytes
This compound has been shown to inhibit the differentiation of preadipocytes into mature adipocytes. nih.govsciprofiles.com In studies using 3T3-L1 preadipocytes, treatment with this compound resulted in fewer adipogenic characteristics compared to untreated cells. nih.govsciprofiles.com This suggests that this compound interferes with the complex process by which these precursor cells develop into fat-storing adipocytes. nih.govsciprofiles.com
Regulation of Key Adipogenic Transcription Factors (e.g., PPARγ)
A key mechanism underlying this compound's anti-adipogenic activity is the regulation of transcription factors critical for adipogenesis, particularly PPARγ (Peroxisome proliferator-activated receptor gamma). nih.govsciprofiles.com Studies have shown that this compound treatment significantly suppresses the mRNA and protein expression of PPARγ in differentiated adipocytes. nih.govsciprofiles.comscilit.com For instance, treatment with 60 µM this compound suppressed PPARγ mRNA expression by 87.2% and protein expression by 92.7% in differentiated 3T3-L1 adipocytes. nih.govsciprofiles.com Other adipogenic transcription factors like C/EBPα and SREBP1c were also downregulated at both gene and protein levels upon this compound treatment during differentiation. nih.gov PPARγ is a master regulator of adipogenesis, and its downregulation by this compound contributes significantly to the inhibition of fat cell formation. nih.govresearchgate.netconicet.gov.arplos.org
Reduction of Intracellular Lipid Accumulation
This compound treatment leads to a substantial reduction in the accumulation of intracellular lipids in differentiating adipocytes. nih.govsciprofiles.comresearchgate.net This effect has been observed through techniques like Oil Red O staining, which visualizes lipid droplets within cells. nih.govresearchgate.net Quantitatively, cells treated with this compound accumulated significantly less intracellular lipid compared to untreated control adipocytes. nih.govsciprofiles.commdpi.com For example, this compound treatment resulted in a 55.0% reduction in intracellular lipids compared to controls. nih.govsciprofiles.com This reduction in lipid accumulation is a direct consequence of the inhibited differentiation and the downregulation of adipogenic factors. nih.govsciprofiles.comdntb.gov.ua
Anti-platelet Aggregation Mechanisms of this compound
While the search results did not provide specific details on this compound's direct effects on platelet aggregation induced by Arachidonic Acid (AA), Adenosine Diphosphate (ADP), and Platelet-Activating Factor (PAF), general information about these inducers and related compounds is available.
Inhibition of Platelet Aggregation Induced by Arachidonic Acid (AA), Adenosine Diphosphate (ADP), and Platelet-Activating Factor (PAF)
Specific research detailing the inhibition of platelet aggregation induced by AA, ADP, and PAF specifically by this compound was not found in the provided search results. However, these molecules are known inducers of platelet aggregation through distinct pathways. Arachidonic Acid (AA) is a fatty acid that is converted into prostaglandins (B1171923) and thromboxanes, which are potent aggregators. lipidmaps.orgfishersci.cafishersci.finih.gov Adenosine Diphosphate (ADP) is a nucleotide that activates purinergic receptors on platelets, leading to aggregation. fishersci.cawikipedia.orgnih.govamdb.online Platelet-Activating Factor (PAF) is a phospholipid mediator that induces aggregation and plays a role in inflammatory responses. guidetopharmacology.orglipidmaps.orgctdbase.orgnih.gov While the search results indicate that this compound has various biological activities, including anti-inflammatory effects which can be related to platelet function, direct evidence of its inhibitory effect on AA, ADP, or PAF-induced platelet aggregation was not present.
Antiprotozoal Activity of this compound
This compound, a sesquiterpene lactone of the eudesmanolide group, has demonstrated notable antiprotozoal activity. Reports indicate that this compound and its derivatives exhibit activity against various protozoal parasites, including Trypanosoma brucei rhodesiense researchgate.netresearchgate.net. This highlights the potential of this compound as a lead compound for the development of new agents against protozoal infections.
Research into the antikinetoplastid properties of eudesmane-related compounds, including 1a- and 1b-reynosin, has shown activity against T. brucei rhodesiense researchgate.netresearchgate.net. Some of these compounds displayed antiparasitic effects with IC50 values ranging between 0.8 and 22 µM against T. brucei rhodesiense researchgate.net. Furthermore, certain derivatives, such as compound 19 (an eudesmane-related compound), have shown high selectivity against this parasite researchgate.netresearchgate.net.
The evaluation of antiprotozoal activity often involves determining the concentration required to inhibit the growth of the parasite by 50% (IC50). While specific standalone IC50 values solely for this compound against protozoa like T. brucei rhodesiense are often presented within the context of studies on related sesquiterpene lactones, the reported activity of this compound and its derivatives underscores its relevance in antiprotozoal research researchgate.netresearchgate.net.
Investigation of Antiprotozoal Mechanism of Action
The mechanism by which this compound exerts its antiprotozoal effects is an area of ongoing investigation. As a sesquiterpene lactone, this compound possesses an α-methylene-γ-lactone moiety, a structural feature known for its high reactivity with thiol groups researchgate.net. This reactivity is considered a key factor in the biological activities of many sesquiterpene lactones, including their antimicrobial and cytotoxic effects researchgate.netmdpi.com.
A proposed mechanism of action for sesquiterpene lactones involves the alkylation of biological macromolecules, particularly proteins, through a Michael-type addition reaction with accessible thiol groups of cysteine residues researchgate.netmdpi.com. This interaction can disrupt the function of essential enzymes and other proteins vital for parasite survival and proliferation. The targeting of thiol-dependent enzyme systems is a plausible mechanism contributing to this compound's antiprotozoal activity researchgate.netmdpi.com.
While the general reactivity with thiol groups provides a potential explanation for the mechanism, the precise molecular targets within protozoal parasites for this compound require further detailed elucidation tandfonline.comtandfonline.com. Investigations involving molecular docking studies and biochemical assays are necessary to identify the specific proteins or pathways that are inhibited or modulated by this compound in protozoa. Despite the understanding of the reactive moiety, the exact cascade of events leading to parasite death induced by this compound is still being explored tandfonline.comtandfonline.com.
Reported Antiprotozoal Activity Data for this compound and Related Eudesmane (B1671778) Compounds against Trypanosoma brucei rhodesiense researchgate.net
| Compound Type | Activity (IC50) against T. brucei rhodesiense | Selectivity Index (SI) against L6 cells |
| This compound and related eudesmanes | 0.8 - 22 µM | 0.5 - 6.5 |
| Compound 19 (Eudesmane) | High selectivity | Not specified numerically in snippet |
Note: The IC50 values and selectivity indices are reported for a group of eudesmane-related compounds, including this compound derivatives.
Structure Activity Relationship Sar Studies of Reynosin and Its Analogs
Identification of Pharmacophoric Elements Critical for Biological Efficacy
The biological activity of sesquiterpene lactones is generally believed to be mediated by the alkylation of cellular nucleophiles, primarily through Michael-type addition to α,β-unsaturated carbonyl structures biosynth.comcore.ac.uknih.gov. This suggests that the presence of such a reactive group is a critical pharmacophoric element core.ac.uknih.gov. For Reynosin and related compounds, the α,β-unsaturated lactone moiety is considered a key structural feature contributing to their biological efficacy, including cytotoxic effects core.ac.uknih.govresearchgate.netmdpi.com. Studies on various sesquiterpene lactones have indicated that structural modifications, such as saturation or addition to the exocyclic methylene (B1212753) group on the lactone, can lead to a loss of cytotoxicity core.ac.uk.
Role of the α,β-Unsaturated Lactone Moiety in Cytotoxicity and Overall Bioactivity
The α,β-unsaturated lactone moiety, specifically the α-methylene-γ-lactone function, is widely recognized as a crucial structural component for the cytotoxic activity of many sesquiterpene lactones, including this compound core.ac.uknih.govresearchgate.netmdpi.com. This functional group can act as an alkylating agent, reacting with nucleophilic groups in biomolecules, particularly thiol groups of cysteine residues in proteins and intracellular glutathione (B108866) (GSH) biosynth.comcore.ac.uk. This interaction is thought to interfere with various cellular pathways, disrupt GSH metabolism, and affect the intracellular redox balance, ultimately leading to cytotoxic effects and inducing apoptosis in cancer cells biosynth.comcore.ac.ukmdpi.com.
Research findings support the critical role of this moiety. For example, SAR studies on costunolide (B1669451), a related sesquiterpene lactone, have revealed that the alpha-methylene-gamma-lactone moiety is essential for its cytotoxic activity mdpi.com. Similarly, studies on other sesquiterpene lactones have shown that compounds lacking a reactive α,β-enoate function or an exocyclic methylene group in the lactone ring exhibit significantly reduced cytotoxicity nih.gov.
Comparative SAR Analysis with Related Sesquiterpene Lactones (e.g., Santamarine (B1680768), Dihydrothis compound)
Comparative SAR analysis with related sesquiterpene lactones provides further insight into the structural requirements for this compound's activity. Santamarine is a sesquiterpene lactone that is structurally related to this compound and is often found alongside it in plants like Ambrosia confertiflora chemfaces.comresearchgate.net. Both this compound and Santamarine have demonstrated bactericidal activity against Mycobacterium tuberculosis strains, with this compound often reported as being more active chemfaces.comresearchgate.netresearchgate.net.
Studies comparing this compound and Santamarine suggest that subtle structural differences may account for variations in their potency against specific targets researchgate.net. Both compounds possess the α,β-unsaturated carbonyl system, which is considered vital for their bioactivity mdpi.com. However, their distinct skeletal arrangements (both are eudesmanolides but with different stereochemistry or positioning of functional groups) likely contribute to differences in their interactions with biological targets mdpi.com.
Dihydrothis compound (B1195541) is a reduced form of this compound, typically resulting from the saturation of the exocyclic methylene group in the lactone ring lsu.edu. As predicted by the general understanding of sesquiterpene lactone SAR, saturation of this double bond generally leads to a significant reduction or complete loss of cytotoxicity and other related bioactivities core.ac.uknih.gov. Studies involving the reduction of this compound to dihydrothis compound have been performed to investigate the impact of this structural change on activity lsu.edu. These comparisons reinforce the importance of the α,β-unsaturated lactone moiety for the biological effects observed with this compound.
While specific detailed comparative data tables for this compound, Santamarine, and Dihydrothis compound across a wide range of activities are not extensively available in the search results, the consistent emphasis on the α,β-unsaturated lactone moiety across various sesquiterpene lactones highlights its crucial role.
Here is a summary of some reported activities for this compound and Santamarine:
| Compound | Activity Against Mycobacterium tuberculosis Strains | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) |
| This compound | H37Rv, 104-2010, 63-2009, 366-2009, 430-2010 | 64, 64, 128, 128, 128 µg/mL | 128 µg/mL (H37Rv, 366-2009, 104-2010) |
| Santamarine | H37Rv, 366-2009, 104-2010 | 128, 128, 128 µg/mL | 128 µg/mL (H3Rv, 104-2010) |
Further detailed SAR studies involving a broader range of this compound analogs with specific modifications would provide a more comprehensive understanding of the critical pharmacophoric elements and the precise role of each functional group in its diverse biological activities.
Advanced Analytical and Methodological Approaches in Reynosin Research
Spectroscopic Techniques for Reynosin Structural Elucidation
Spectroscopic methods are fundamental in determining the chemical structure of compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed insights into the arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C uni- and bidimensional)
NMR spectroscopy, including both one-dimensional (¹H and ¹³C) and bidimensional techniques, is a primary tool for the structural elucidation of this compound chemfaces.comresearchgate.nettandfonline.comtandfonline.com. ¹H NMR provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. ¹³C NMR reveals the carbon skeleton and the types of carbon atoms present ceitec.cz.
Uni-dimensional ¹H and ¹³C NMR spectra offer initial data on the number and types of hydrogen and carbon atoms, respectively. However, for complex structures like sesquiterpene lactones, bidimensional NMR experiments are crucial for establishing through-bond and through-space correlations between atoms researchgate.netscielo.br. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are commonly employed. COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides information about correlations between protons and carbons separated by two or three bonds, which is essential for piecing together the molecular framework ceitec.czscielo.br. The structural determination of this compound has been achieved through the analysis of its ¹H and ¹³C NMR data, including both 1D and 2D experiments chemfaces.comresearchgate.nettandfonline.comtandfonline.comuac.ptthieme-connect.de.
Cell-Based Assays for Biological Activity Profiling
Cell-based assays are indispensable for evaluating the biological effects of this compound, particularly its potential therapeutic or toxic activities. These assays provide quantitative data on how this compound interacts with living cells.
Alamar Blue Bioassay for Mycobactericidal Activity
The Alamar Blue bioassay is a widely used method for evaluating the viability of mycobacteria and is thus employed to assess the mycobactericidal activity of compounds like this compound chemfaces.comtandfonline.comtandfonline.comresearchgate.net. This assay utilizes a redox indicator that changes color and becomes fluorescent in response to metabolic activity. Actively growing mycobacteria reduce the Alamar Blue reagent, leading to a color change from blue to pink and an increase in fluorescence. Inhibition of mycobacterial growth or killing of the bacteria by a compound results in reduced metabolic activity and therefore less reduction of the Alamar Blue reagent. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of this compound against various Mycobacterium tuberculosis strains have been determined using this bioassay chemfaces.comtandfonline.comtandfonline.com.
Research findings indicate that this compound exhibits anti-mycobactericidal activity. Using the Alamar Blue bioassay, this compound was found to have an MBC of 128 μg/mL against Mtb strains H37Rv, 366-2009, and 104-2010. Its MIC values ranged from 64 to 128 μg/mL against different Mtb strains, including H37Rv, 104-2010, 63-2009, 366-2009, and 430-2010 chemfaces.comtandfonline.com.
MTT Assay for Cytotoxicity and Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium) assay is a colorimetric method frequently used to measure cell viability, proliferation, and cytotoxicity chemfaces.commdpi.comnih.govabcam.combanglajol.infowikipedia.orgtci-thaijo.org. This assay is based on the reduction of the yellow tetrazolium dye MTT to purple formazan (B1609692) crystals by metabolically active cells, primarily through the action of mitochondrial dehydrogenases abcam.combanglajol.infowikipedia.org. The amount of formazan produced is proportional to the number of viable cells abcam.combanglajol.info. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically, typically between 500 and 600 nm banglajol.infowikipedia.org. A decrease in absorbance in treated cells compared to control cells indicates reduced cell viability or increased cytotoxicity banglajol.info.
The MTT assay has been applied in this compound research to assess its potential cytotoxic effects on various cell lines, including normal cell lines like L929 and certain cancer cell lines chemfaces.comresearchgate.nettandfonline.comtandfonline.com. For instance, cytotoxicity testing against the normal cell line L929 has been conducted using the MTT assay with this compound concentrations ranging from 3.125 to 100 μg/mL over a 48-hour incubation period chemfaces.comtandfonline.comtandfonline.com. Additionally, the MTT assay has been used to measure the cellular viability of SH-SY5Y cells in studies investigating this compound's protective effects against neuronal cell death cjnmcpu.com.
LDH Commercial Kits for Cell Death Assessment
Lactate (B86563) dehydrogenase (LDH) release assays are used to quantify cell death by measuring the amount of LDH enzyme released into the cell culture medium from damaged cells abcam.comnacalai.comtiarisbiosciences.comnih.gov. LDH is a stable cytoplasmic enzyme that is released when the cell membrane is compromised due to necrosis, apoptosis, or other forms of cell death abcam.comnacalai.comtiarisbiosciences.comnih.gov. Commercial LDH kits typically involve a coupled enzymatic reaction where LDH converts lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reacts with a tetrazolium salt or other substrate to produce a measurable signal, often a colored formazan product, which can be quantified spectrophotometrically abcam.comtiarisbiosciences.comnih.gov. The amount of released LDH is proportional to the number of lysed or damaged cells nacalai.comtiarisbiosciences.com.
LDH commercial kits have been utilized in studies involving this compound to assess cell death, particularly in neuronal cell culture models cjnmcpu.com. This assay provides a direct measure of cell membrane integrity loss, indicating cytotoxicity or cell damage abcam.comnacalai.com.
Calcein (B42510) AM/PI Staining for Cell Viability
Calcein AM/Propidium (B1200493) Iodide (PI) staining is a dual-fluorescence method used to distinguish between live and dead cells cjnmcpu.comelabscience.comabcam.comcellink.comresearchgate.net. This method relies on the differential uptake and enzymatic conversion of the dyes by cells with intact versus compromised cell membranes elabscience.comabcam.comresearchgate.net. Calcein AM is a non-fluorescent, cell-permeant dye that is converted to green-fluorescent calcein by intracellular esterases present in live cells elabscience.comabcam.com. Calcein is retained within the cytoplasm of viable cells. PI, on the other hand, is a membrane-impermeant fluorescent dye that can only enter cells with damaged membranes elabscience.comabcam.comresearchgate.net. Once inside, PI intercalates into DNA and emits strong red fluorescence elabscience.com. Therefore, live cells with intact membranes are stained green by calcein, while dead cells with compromised membranes are stained red by PI elabscience.comabcam.comresearchgate.net.
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are crucial for investigating the effects of this compound at the protein and gene levels, as well as assessing its impact on cellular health and behavior.
Western Blot Analysis for Protein Expression
Western blot analysis is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. In this compound research, this method can be applied to evaluate changes in the expression levels of various proteins involved in cellular signaling, apoptosis, and stress responses. For instance, Western blotting can be used to examine the impact of this compound on proteins such as Mitogen-Activated Protein Kinases (MAPK), E6-associated protein, and α-synuclein. Studies investigating the effects of plant extracts containing this compound have utilized Western blotting to determine the expression levels of phosphorylated and total forms of proteins in the MAPK signaling pathway, including p-JNK, JNK, p-ERK, ERK, p-p38, and p38. mdpi.com
Gene Expression Analysis
Analyzing gene expression levels, typically through techniques like quantitative real-time PCR (qPCR), provides insights into how this compound affects the transcription of specific genes. This is particularly relevant for genes involved in regulating cell death and inflammatory processes. Examples of genes whose mRNA levels can be assessed include those from the Bcl-2 family (Bcl-2, Bcl-XL, Bax), which are key regulators of apoptosis. medicinacomplementar.com.br Additionally, the expression of genes related to inflammation, such as IL-1β, IL-18, NLRP3, and Caspase-1, can be examined. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org Changes in the mRNA levels of enzymes involved in oxidative stress, like gp91phox (also known as NOX2), can also be investigated using gene expression analysis. mdpi.com
Flow Cytometry for Cellular Toxicity and Apoptosis Assessment
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cell populations, including assessing cell viability, toxicity, and different stages of apoptosis. merckmillipore.comthermofisher.com By using fluorescent probes and markers, researchers can quantify the percentage of live, dead, or apoptotic cells within a sample. Flow cytometry can detect early apoptotic events, such as the externalization of phosphatidylserine (B164497) (often measured using Annexin V binding), and later events, such as the loss of cell membrane integrity (assessed using dyes like propidium iodide). medicinacomplementar.com.brresearchgate.netmarinbio.com Studies have employed flow cytometry to determine if this compound protects against cell death induced by toxic agents. researchgate.net This technique allows for the quantitative assessment of this compound's impact on cellular toxicity and the induction or inhibition of apoptosis.
Immunofluorescence Staining
Immunofluorescence staining is a microscopy-based technique that uses fluorescently labeled antibodies to visualize the location and expression levels of specific proteins within cells or tissues. This method is valuable for assessing morphological changes and the status of specific cell populations in response to this compound. For example, immunofluorescence staining can be used to evaluate neuronal loss by staining for neuronal markers like NeuN. mdpi.com It can also be applied to assess microglial activation, a key indicator of neuroinflammation, using markers such as Iba-1. mdpi.com Immunofluorescence can also visualize the translocation of proteins, such as the nuclear translocation of NF-κB subunit p65, which is involved in inflammatory responses. mdpi.com
Computational and In Silico Modeling for Mechanistic Insights
Computational approaches and in silico modeling play an increasingly important role in understanding the potential mechanisms of action of compounds like this compound by predicting their interactions with biological targets.
Molecular Docking Studies with Target Enzymes and Receptors
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (receptor), such as an enzyme or receptor. This method helps to hypothesize potential molecular targets of this compound and understand how it might interact with them at the atomic level. Molecular docking studies can be performed with various target proteins implicated in the biological processes affected by this compound, such as inflammatory enzymes (e.g., Caspase-1, components of the NLRP3 inflammasome) chemmethod.com or receptors involved in signaling pathways (e.g., MAPK pathway proteins). By calculating docking scores, researchers can estimate the binding strength and predict the likelihood of this compound interacting with a specific target protein. mdpi.commdpi.com These in silico studies can guide further experimental investigations by identifying promising protein targets for this compound. Studies have utilized molecular docking to evaluate the binding potential of compounds, including this compound, against specific protein targets. mdpi.com
Preclinical Efficacy and Safety Assessment of Reynosin
In Vivo Efficacy Studies in Disease Models
Preclinical studies utilizing in vivo animal models have provided insights into the potential therapeutic applications of reynosin. These models are designed to mimic aspects of human diseases, allowing for the evaluation of a compound's efficacy in a complex biological system.
Animal Models of Liver Injury (e.g., Thioacetamide-induced Apoptosis)
Investigations have explored the hepatoprotective effects of this compound, particularly in the context of chemically induced liver damage. Studies using thioacetamide (B46855) (TAA)-induced liver injury models in mice and primary hepatocytes have indicated that this compound can alleviate liver injury. Both in vivo and in vitro studies suggest that this compound can mitigate TAA-induced apoptosis mdpi.commdpi.comnih.govdntb.gov.uasemanticscholar.org. While this compound demonstrated the ability to alleviate thioacetamide-induced liver injury, it is noted that significant hepatotoxicity was observed at higher concentrations mdpi.com.
Animal Models of Neurodegeneration (e.g., 6-hydroxydopamine-lesioned rats for Parkinson's disease, LPS-induced neuroinflammation in mice)
This compound has shown protective effects in preclinical models relevant to neurodegenerative conditions, particularly Parkinson's disease and neuroinflammation. In models of Parkinson's disease, this compound demonstrated protection against neuronal toxicity in dopamine-induced SH-SY5Y cells and in 6-hydroxydopamine (6-OHDA)-lesioned rats semanticscholar.orgnih.govmdpi.comtargetmol.comnih.govmdpi.comgoogle.com. This protective effect was associated with the reciprocal up-regulation of E6-associated protein (E6-AP) and down-regulation of α-synuclein protein expression in both in vitro and in vivo models nih.govtargetmol.commdpi.com. This compound also increased tyrosine hydroxylase-positive cells in the in vivo Parkinson's disease model nih.gov.
Furthermore, studies have investigated this compound's effects on neuroinflammation, a key factor in neurodegenerative diseases. Using mice and BV-2 microglial cells treated with lipopolysaccharide (LPS), this compound was found to effectively reduce microglial inflammation in vitro, evidenced by decreased CD11b expression and lower levels of interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) mRNA and protein cjnmcpu.com. In vivo results corroborated these findings, showing a reduction in the number of Iba-1 positive cells and alleviation of morphological alterations, along with decreased expressions of IL-1β and IL-18 cjnmcpu.com. This compound also inhibited NLRP3 inflammasome activation, indicated by reduced transcription of NLRP3 and caspase-1, diminished NLRP3 protein expression, inhibited apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, and decreased caspase-1 self-cleavage cjnmcpu.com. Additionally, this compound curtailed the activation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase cjnmcpu.com. This compound has also been shown to inhibit TNFα production in LPS-activated RAW 264.7 cells thieme-connect.comd-nb.info.
Mycobacterium tuberculosis Infection Models
Studies have explored the potential of this compound as an antibacterial agent, specifically against Mycobacterium tuberculosis. This compound, isolated from Ambrosia confertiflora, has demonstrated bactericidal activity against Mycobacterium tuberculosis, including clinical strains semanticscholar.orgscielo.org.mxresearchgate.netbotanicalsciences.com.mx. This compound showed a minimal bactericidal concentration (MBC) of 128 μg/mL against the H37Rv, 366-2009, and 104-2010 Mtb strains semanticscholar.orgresearchgate.net. Its minimal inhibitory concentration (MIC) against various Mtb strains ranged from 64 to 128 μg/mL semanticscholar.orgresearchgate.net.
In Vitro and In Vivo Toxicity Profiling
Preclinical toxicity assessments are crucial for evaluating the safety of a compound before potential clinical translation. In vitro and in vivo studies have provided initial insights into the toxicity profile of this compound.
While this compound has shown beneficial effects in liver injury models, studies have indicated that significant hepatotoxicity can occur at higher concentrations mdpi.com.
Acute oral toxicity studies in female Wistar rats using polymeric nanoparticles loaded with an Artemisia absinthium extract containing this compound as a component (at 0.54%) have been conducted dntb.gov.uanih.govresearchgate.net. In these studies, rats administered 50 mg/kg of the loaded nanoparticles remained normal with insignificant histological disintegration dntb.gov.uanih.govresearchgate.net. However, rats treated at 2,000 mg/kg showed signs of toxicity and mortality within 24–36 hours, affecting the intestine, liver, and kidney dntb.gov.uanih.govresearchgate.net. No significant differences in hematological and biochemical parameters were observed among rats treated at 50 mg/kg and 300 mg/kg dntb.gov.uanih.govresearchgate.net. The estimated LD50 cut-off value for these loaded nanoparticles was determined to be 500 mg/kg dntb.gov.uanih.gov.
In vitro cytotoxicity against cancer cell lines has also been reported. This compound showed potent cytotoxic activity against Hep-G2 cells with an IC50 of 4.98 μg/ml . It also demonstrated substantial cytotoxicity against HepG-2 and Hela cells with IC50 values of 39.73 and 29.41 µg mL⁻¹, respectively, when part of a Commiphora myrrha resin extract, and showed non-cytotoxic activity against normal WI-38 cells researchgate.net.
Translational Research and Therapeutic Potential of Reynosin
Prospects as a Novel Antimycobacterial Therapeutic Agent
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, with drug-resistant strains necessitating the search for new therapeutic agents. tandfonline.com Reynosin has demonstrated notable bactericidal activity against this pathogen. nih.gov Isolated from the dichloromethanic extract of Ambrosia confertiflora, this compound has been identified as a key compound responsible for the plant's antimycobacterial properties. tandfonline.comnih.govchemfaces.com
Laboratory studies have quantified its efficacy against various Mtb strains. This compound was found to be the most active among several isolated compounds, exhibiting a minimal bactericidal concentration (MBC) of 128 µg/mL against the reference H37Rv strain as well as clinical strains 366-2009 and 104-2010. tandfonline.comtandfonline.com Its minimal inhibitory concentrations (MIC) further underscore its potential, with values ranging from 64 µg/mL to 128 µg/mL against a panel of Mtb strains, including H37Rv and clinical isolates 104-2010, 63-2009, 366-2009, and 430-2010. nih.govtandfonline.comresearchgate.net The proposed mechanism for its antimycobacterial action involves the disruption of the bacterial cell wall's integrity due to its lipophilic structure, leading to interference with essential metabolic processes. vulcanchem.com This direct bactericidal action positions this compound as a promising candidate for the development of new anti-tuberculosis drugs. nih.gov
| Mtb Strain | Minimal Inhibitory Concentration (MIC) (µg/mL) | Minimal Bactericidal Concentration (MBC) (µg/mL) |
|---|---|---|
| H37Rv (reference strain) | 64 | 128 |
| 104-2010 (clinical strain) | 64 | 128 |
| 366-2009 (clinical strain) | 128 | 128 |
| 63-2009 (clinical strain) | 128 | Not Reported |
| 430-2010 (clinical strain) | 128 | Not Reported |
Applications in Oncology and Cancer Therapy Development
The search for novel anticancer agents is a cornerstone of oncological research. This compound has exhibited cytotoxic activity against specific cancer cell lines, suggesting a potential role in cancer therapy. tandfonline.com Early studies revealed its effectiveness against myeloid leukemia cell lines HL-60 and U937. tandfonline.comtandfonline.com
The mechanisms underlying this compound's anticancer effects are linked to the induction of apoptosis, a programmed cell death process crucial for eliminating malignant cells. nih.gov Research on other natural compounds with similar structures, such as the sesquiterpene lactone Leptocarpin, shows that they can inhibit key inflammatory pathways like NF-kappa B, which is often dysregulated in cancer. nih.gov While the precise molecular targets of this compound in cancer cells are still under investigation, its ability to induce apoptosis is a significant finding. nih.gov For instance, studies on the related compound Rhein demonstrate that activating ROS-dependent signaling pathways can lead to caspase-3 activation and subsequent apoptosis in liver cancer cells. nih.gov Further research is needed to fully elucidate this compound's specific apoptotic pathways and its potential across a broader range of cancer types.
Role in Hepatoprotective Interventions and Liver Disease Management
This compound has demonstrated significant hepatoprotective effects, particularly against chemically-induced liver injury. nih.govchemfaces.com In both in vitro and in vivo models, this compound has been shown to protect liver cells from apoptosis. nih.gov One study investigated its effects against thioacetamide (B46855) (TAA)-induced liver damage, a common model for studying liver fibrosis and injury. nih.gov
In primary rat hepatocytes, pretreatment with this compound significantly inhibited TAA-induced apoptosis and DNA damage. nih.gov The mechanism for this protection involves the modulation of apoptosis-regulating proteins. Specifically, this compound treatment led to an increase in the mRNA levels of anti-apoptotic proteins Bcl-2 and Bcl-xL, while simultaneously decreasing the expression of the pro-apoptotic protein Bax. nih.gov These findings were corroborated in a mouse model where this compound administration lowered the levels of liver injury markers, aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), in the blood of TAA-treated mice. nih.gov This regulation of the Bcl-2 family of proteins suggests that this compound helps to shift the balance within liver cells away from apoptosis and towards survival in the face of toxic insult. nih.gov
Development for Neurodegenerative Disorders and Neuroinflammation Treatment
Neuroinflammation and neuronal cell death are hallmarks of many neurodegenerative diseases, including Parkinson's disease. frontiersin.orgtandfonline.com this compound has emerged as a potent neuroprotective and anti-neuroinflammatory agent in several preclinical models. cjnmcpu.commdpi.com Its therapeutic potential stems from its ability to target multiple pathological processes involved in these disorders. cjnmcpu.comfrontiersin.org
A key mechanism is the suppression of microglial activation and the subsequent inflammatory cascade. cjnmcpu.com this compound has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex that plays a critical role in neuroinflammation. cjnmcpu.comcjnmcpu.com In lipopolysaccharide (LPS)-stimulated microglial cells, this compound treatment reduced the expression and release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). cjnmcpu.comvulcanchem.com This is achieved by inhibiting multiple steps in the inflammasome activation pathway, including the transcription of NLRP3 and caspase-1, the oligomerization of the adaptor protein ASC, and the self-cleavage of caspase-1. cjnmcpu.comvulcanchem.com
Furthermore, in models of Parkinson's disease, this compound has shown a protective effect against dopamine-induced neuronal cell death. chemfaces.comnih.gov This neuroprotection is linked to its ability to down-regulate the expression and aggregation of α-synuclein, a protein central to Parkinson's pathology, and up-regulate E6-associated protein (E6-AP), a ubiquitin ligase that promotes the degradation of pathological proteins. chemfaces.comnih.govmybiosource.com By reducing α-synuclein accumulation and mitigating neuroinflammation, this compound presents a promising, multi-faceted approach for the treatment of neurodegenerative disorders. frontiersin.orgnih.gov
Therapeutic Strategies for Anti-inflammatory and Antioxidant Applications
Beyond its specific role in neuroinflammation, this compound possesses broad anti-inflammatory and antioxidant properties that could be harnessed for various therapeutic strategies. cjnmcpu.comchemfaces.com Its anti-inflammatory action is not limited to the brain; it has also been shown to inhibit the induction of CINC-1 (a chemokine) in kidney cells and to inhibit nitric oxide (NO) production in activated macrophages. chemfaces.comncats.io
The antioxidant effects of this compound are intrinsically linked to its anti-inflammatory mechanisms. cjnmcpu.com A major finding is its ability to curtail the activity of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS). cjnmcpu.comvulcanchem.com By inhibiting NADPH oxidase, this compound reduces the levels of NADP+ and NADPH and suppresses the expression and translocation of essential enzyme subunits like gp91phox and p47phox. cjnmcpu.com This leads to a decrease in intracellular ROS, which in turn alleviates the oxidative stress that drives inflammatory processes. cjnmcpu.comvulcanchem.com The dual action of inhibiting both the source of oxidative stress (NADPH oxidase) and a key inflammatory signaling hub (the NLRP3 inflammasome) makes this compound a compelling candidate for treating a wide range of inflammation-related conditions. cjnmcpu.comlarvol.com
| Target/Pathway | Effect of this compound | Therapeutic Implication |
|---|---|---|
| NLRP3 Inflammasome | Inhibits activation, reducing IL-1β and IL-18 release | Neuroinflammation, General Inflammation |
| NADPH Oxidase | Inhibits activity, reducing ROS production | Oxidative Stress, Neuroinflammation |
| Pro-inflammatory Cytokines (e.g., TNF-α) | Inhibits production | General Inflammation |
| Nitric Oxide (NO) Production | Inhibits production in activated macrophages | General Inflammation |
| α-synuclein | Down-regulates expression and aggregation | Parkinson's Disease |
Potential in Metabolic Disease Management, Including Anti-adipogenic Applications
Metabolic diseases such as obesity are characterized by excessive adipose tissue formation (adipogenesis). mdpi.com Emerging research indicates that this compound may have therapeutic potential in this area by directly inhibiting the differentiation of preadipocytes into mature fat cells. mdpi.com
In a study using 3T3-L1 preadipocytes, a standard model for studying adipogenesis, this compound demonstrated significant anti-adipogenic effects. mdpi.com Treatment with this compound led to a substantial decrease in the accumulation of intracellular lipids, with a 55% reduction in triglyceride levels compared to untreated mature adipocytes. mdpi.com This effect was linked to the suppression of key adipogenic transcription factors. The mRNA expression of PPARγ (peroxisome proliferator-activated receptor gamma), the master regulator of adipogenesis, was suppressed by 87.2% following this compound treatment. mdpi.com The compound also lowered the phosphorylation of p38 and JNK MAPKs, signaling molecules that are activated during adipocyte differentiation. mdpi.com These findings highlight a clear mechanism by which this compound can prevent the formation of adipose tissue, suggesting its potential as a novel agent for managing obesity and related metabolic disorders. mdpi.com
Challenges and Future Directions in Reynosin Research
Addressing Gaps in Comprehensive Mechanistic Understanding Across All Bioactivities
While some biological activities of Reynosin have been reported, a comprehensive understanding of the underlying molecular mechanisms across all observed bioactivities remains a significant challenge. For instance, this compound has been shown to decrease inflammatory cytokine release. mdpi.com However, the full spectrum of pathways and targets modulated by this compound to exert its various effects requires detailed elucidation. Research into its interaction with cellular components and signaling cascades is crucial to fully understand how it exerts its biological effects. This compound is believed to operate through the alkylation of cellular nucleophiles, particularly thiol groups, via the presence of an α-methylene-γ-lactone function, which may interfere with various cellular pathways. biosynth.com Further research is needed to map these interactions comprehensively for each reported bioactivity.
Strategies for Enhancing Bioavailability and Selectivity in Therapeutic Applications
A key challenge for many natural compounds, including sesquiterpene lactones like this compound, is often their bioavailability and selectivity. lookchem.commdpi.commdpi.com Enhancing the bioavailability of this compound is essential for achieving effective therapeutic concentrations at target sites in vivo. Strategies to improve bioavailability could involve novel formulation approaches or chemical modifications. mdpi.com Furthermore, achieving selectivity in targeting specific cells or pathways is critical to maximize therapeutic efficacy and minimize potential off-target effects. lookchem.commdpi.com Future research should focus on developing methods to enhance this compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as strategies to improve its selective action.
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Deeper Insights
Integrating advanced omics technologies, such as proteomics and metabolomics, can provide deeper insights into the cellular effects of this compound. humanspecificresearch.orgmdpi.comuninet.edu Proteomics can help identify the proteins that interact with this compound or whose expression levels are altered upon treatment, shedding light on its molecular targets and affected pathways. humanspecificresearch.orguninet.edu Metabolomics can reveal changes in cellular metabolic profiles induced by this compound, providing functional readouts of its biological activity. humanspecificresearch.orguninet.edu Applying these high-throughput technologies can generate large datasets that, when analyzed using bioinformatics, can offer a more holistic understanding of this compound's effects at a systems level. uninet.eduyoutube.com
Rational Design and Synthesis of Novel this compound Derivatives and Analogs with Improved Efficacy and Safety
The rational design and synthesis of novel this compound derivatives and analogs represent a promising future direction. researchgate.netresearchgate.netnih.govfrontiersin.orgaurorabiomed.com By modifying the chemical structure of this compound, researchers can aim to improve its efficacy, bioavailability, selectivity, and potentially reduce any associated toxicity. mdpi.comaurorabiomed.com Structure-activity relationship (SAR) studies are crucial in this process to understand how specific structural features of this compound relate to its biological activities. nih.govaurorabiomed.com This knowledge can then guide the synthesis of new compounds with enhanced therapeutic properties. researchgate.netresearchgate.netaurorabiomed.com
Requirement for Comprehensive Clinical and Toxicological Studies to Support Translational Development
To support the translational development of this compound as a therapeutic agent, comprehensive clinical and toxicological studies are required. mdpi.comnih.govfrontiersin.orgnih.gov While preclinical studies provide initial insights, rigorous toxicological assessments are necessary to determine potential adverse effects and safe dosage ranges in biological systems. mdpi.comnih.govfrontiersin.org Clinical studies are then essential to evaluate the safety and efficacy of this compound in humans. nih.gov Challenges in clinical and toxicological studies can include the complexity of biological systems and the need for standardized protocols. nih.govfrontiersin.org Addressing these challenges is vital for moving this compound from laboratory research towards potential clinical applications.
Exploration of Synergistic Therapeutic Combinations with Existing Agents
Exploring synergistic therapeutic combinations of this compound with existing therapeutic agents could offer enhanced treatment outcomes. researchgate.netfrontiersin.orgnih.govmdpi.com Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.gov Combining this compound with other drugs might allow for lower doses of each compound, potentially reducing toxicity while increasing efficacy. mdpi.com Research has shown that combinations of sesquiterpene lactones with antibiotics can be more effective than antibiotics alone against certain bacteria. researchgate.net Investigating such combinations for this compound in various disease contexts could lead to more effective and potentially less toxic therapeutic strategies. frontiersin.orgnih.gov
Q & A
Q. How can this compound’s environmental impact be assessed during disposal or large-scale synthesis?
- Methodological Answer: Perform life cycle assessments (LCAs) to quantify waste generation and ecotoxicity. Use green chemistry metrics (e.g., E-factor) to optimize synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
